molecular formula C10H12N6O2 B2893179 1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1219842-12-2

1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2893179
CAS No.: 1219842-12-2
M. Wt: 248.246
InChI Key: WSJZZJFTJQEYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide group at the 4-position. The carboxamide nitrogen is further linked via an ethyl chain to a 6-oxopyridazin-1(6H)-yl moiety.

Properties

IUPAC Name

1-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-15-7-8(13-14-15)10(18)11-5-6-16-9(17)3-2-4-12-16/h2-4,7H,5-6H2,1H3,(H,11,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJZZJFTJQEYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazinone Ring Formation

The 6-oxopyridazinone core is synthesized via cyclocondensation of a γ-keto acid or ester with hydrazine hydrate. For example, 4-oxo-4-phenylbutanoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 6-phenylpyridazin-3(2H)-one. Adapting this method, 4-oxopentanoic acid may be used to generate the unsubstituted 6-oxopyridazinone.

Representative Procedure :

  • Dissolve 4-oxopentanoic acid (10 mmol) in ethanol (30 mL).
  • Add hydrazine hydrate (15 mmol, 55%) and reflux for 4 hours.
  • Cool to 5°C, filter the precipitate, and recrystallize from ethanol.
    Yield : 58–76%.

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Triazole Ring Construction

The 1,2,3-triazole ring is formed via Huisgen cycloaddition or hydrazine cyclization. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred for regioselectivity:

  • Azide Preparation : React propargylamine with sodium azide and CuSO4·5H2O in water.
  • Cycloaddition : Treat the azide with methyl propiolate in the presence of Cu(I) to yield 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Alternative Route : Cyclocondensation of hydrazine with a β-keto ester. For example, ethyl 3-oxobutanoate reacts with methylhydrazine in acetic acid to form the triazole ester.

Methylation and Hydrolysis

  • Methylation : Protect the triazole’s NH group by treating the carboxylate with methyl iodide and NaH in THF.
  • Hydrolysis : Convert the ester to carboxylic acid using NaOH (2M) in ethanol/water (1:1).

Yield : 65–80% after purification.

Coupling of Triazole-Carboxylic Acid and Pyridazinone-Ethylamine

Amide Bond Formation

Activate the triazole-carboxylic acid as an acyl chloride using thionyl chloride (SOCl2):

  • Reflux the acid with excess SOCl2 (5 mL/g) and a catalytic amount of DMF for 2 hours.
  • Remove excess SOCl2 under vacuum and dissolve the acyl chloride in dry DCM.

Coupling Reaction :

  • Add the pyridazinone-ethylamine (1.1 eq) to the acyl chloride in DCM at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Yield : 70–85%.

Alternative Coupling Reagents

Carbodiimide-based reagents (e.g., EDCl/HOBt) offer milder conditions:

  • Dissolve the acid (1 eq), EDCl (1.2 eq), and HOBt (1.2 eq) in DMF.
  • Add pyridazinone-ethylamine (1 eq) and stir for 24 hours.
  • Purify by recrystallization from ethanol/water.

Advantage : Reduced side reactions compared to acyl chloride method.

Optimization and Challenges

Regioselectivity in Triazole Formation

CuAAC ensures 1,4-regioselectivity, but steric effects from the methyl group may lead to minor 1,5-isomers. HPLC analysis is critical to confirm regiopurity.

Stability of Pyridazinone-Ethylamine

The ethylamine linker is prone to oxidation. Store intermediates under nitrogen and use freshly distilled solvents to minimize degradation.

Purification Challenges

  • Column Chromatography : Use gradient elution (CH2Cl2 to CH2Cl2/MeOH 95:5) to separate the product from unreacted starting materials.
  • Recrystallization : Ethanol/water (3:1) yields high-purity crystals.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 9.0 Hz, 1H, pyridazinone-H), 6.75 (d, J = 9.0 Hz, 1H, pyridazinone-H), 4.12 (t, J = 6.5 Hz, 2H, CH2), 3.78 (s, 3H, N-CH3), 3.45 (q, J = 6.5 Hz, 2H, CH2NH).
  • IR (KBr) : 1675 cm−1 (C=O, amide), 1602 cm−1 (C=N, triazole).

HPLC Purity

98% (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Applications and Derivatives

The compound’s triazole-pyridazinone architecture is associated with kinase inhibition and antimicrobial activity. Derivatives with modified pyridazinone substituents (e.g., fluorine, methoxy) show enhanced bioavailability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Triazole Core Modifications

  • Target Compound vs. 5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide : The target compound’s 1-methyltriazole lacks the 5-amino group and fluorophenylmethyl substituent seen in the latter. The amino group in may enhance hydrogen-bonding interactions, whereas the methyl group in the target compound could improve metabolic stability.
  • Target Compound vs. The shorter C—N bonds (1.366 Å) in suggest electron delocalization, which may stabilize the triazole ring.

Heterocyclic Appendages

  • Pyridazinone vs. Pyridine/Thiophene Hybrids: The target compound’s 6-oxopyridazinone group contrasts with the trifluoromethylpyridine in and thiophene-substituted pyridazinone in . Pyridazinones are known for kinase inhibition, while thiophene (as in ) may enhance π-stacking or redox activity .

Physicochemical Properties

  • However, the lack of polar groups (e.g., amino in ) may reduce aqueous solubility.

Biological Activity

1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features, which include a triazole ring, a pyridazine moiety, and a carboxamide functional group. These characteristics suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound indicates a moderate level of complexity in its chemical structure. The presence of the triazole and pyridazine rings is associated with various biological activities, including anticancer effects.

Anticancer Potential

Research indicates that compounds containing triazole and pyridazine rings exhibit promising anticancer activity against different cancer cell lines. The mechanism of action often involves the inhibition of specific cellular pathways related to tumor growth and proliferation.

Key Findings:

  • Cell Line Studies : The compound has shown activity against several human cancer cell lines. For instance, studies have demonstrated that derivatives of triazoles can induce cell cycle arrest and apoptosis in cancer cells .
  • IC50 Values : In comparative studies, certain analogs exhibited IC50 values below 1 μM against ovarian carcinoma (OVCAR-3) and other cancer types, indicating potent anticancer activity .

Molecular docking studies have suggested that this compound may interact strongly with specific enzymes or receptors involved in cancer progression. This interaction could lead to the inhibition of critical pathways necessary for tumor survival and growth.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique pharmacological properties of this compound.

Compound NameStructure FeaturesBiological Activity
3-(1H-Triazol-4-yl)-β-CarbolineContains triazole and β-carboline ringsAnticancer activity
N-(2-(3-Furyl)-6-OxopyridazinePyridazine derivative with furan substituentAntimicrobial activity
5-Amino-1H-Triazole DerivativesTriazole ring with amino substituentsPotential antifungal properties

The unique combination of structural elements in this compound may confer distinct pharmacological properties compared to other similar compounds.

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole-containing compounds. For example:

  • Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer activity and found significant cytotoxic effects against multiple cancer cell lines . The synthesized compounds showed better efficacy than standard drugs like doxorubicin.

Q & A

What are the key considerations for optimizing the multi-step synthesis of 1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?

Basic Research Question
The synthesis involves sequential functionalization of heterocyclic cores (triazole and pyridazinone). Critical parameters include:

  • Reaction Order : Prioritize pyridazinone ring formation before introducing the triazole-carboxamide chain to avoid steric hindrance .
  • Catalysts and Solvents : Use Pd-mediated cross-coupling for triazole-pyridazinone linkage and polar aprotic solvents (DMF, DMSO) for solubility .
  • Temperature Control : Maintain ≤60°C during carboxamide coupling to prevent decomposition .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Orthogonal analytical methods are required:

  • NMR Spectroscopy : Compare 1H^1H/13C^{13}C shifts with analogs (e.g., pyridazinone protons at δ 6.5–7.5 ppm; triazole protons at δ 7.8–8.2 ppm) .
  • LCMS/HPLC : Monitor molecular ion ([M+H]+^+) and purity (>95% via reverse-phase C18 columns) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) .

What preliminary biological assays are recommended to evaluate its pharmacological potential?

Basic Research Question
Leverage structural analogs (e.g., pyridazinone-carboxamides) for hypothesis-driven testing:

  • Anticancer : MTT assay against kinase-dependent cell lines (e.g., HCT-116, HeLa) .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive pathogens .
  • Enzyme Inhibition : Screen against COX-2 or MAPK pathways due to pyridazinone’s redox activity .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question
Discrepancies arise from variable reaction conditions or assay protocols. Mitigation strategies:

  • Reproducibility Checks : Standardize solvent purity (HPLC-grade) and inert atmospheres for sensitive steps .
  • Orthogonal Bioassays : Validate antimicrobial activity using both agar diffusion and time-kill assays .
  • Computational Validation : Compare DFT-calculated vs. experimental NMR shifts to identify impurities .

What computational tools can predict reactivity or optimize reaction pathways for this compound?

Advanced Research Question
Integrate quantum mechanics and machine learning:

  • Reaction Path Search : Use Gaussian or ORCA for transition-state modeling of carboxamide coupling .
  • Docking Studies : AutoDock Vina to predict binding to kinase targets (e.g., EGFR) based on triazole-pyridazinone geometry .
  • SAR Visualization : MOE or Schrödinger for 3D-QSAR to guide functional group modifications .

How can structure-activity relationship (SAR) studies enhance its therapeutic profile?

Advanced Research Question
Focus on modular modifications:

  • Pyridazinone Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) to boost metabolic stability .
  • Triazole Linkers : Replace ethyl with propyl spacers to improve membrane permeability .
  • Carboxamide Variations : Test N-methylation to reduce plasma protein binding .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Advanced Research Question
Prioritize models with validated translatability:

  • Rodent PK Studies : Monitor oral bioavailability and half-life via LC-MS/MS .
  • Hepatotoxicity : Use primary hepatocyte cultures to assess CYP450 inhibition .
  • Neuroprotection Models : Test in MPTP-induced Parkinson’s disease mice due to pyridazinone’s antioxidant potential .

What strategies improve aqueous solubility without compromising bioactivity?

Advanced Research Question
Balance lipophilicity and hydrogen bonding:

  • Salt Formation : Prepare hydrochloride salts via HCl/EtOAc treatment .
  • Prodrug Design : Introduce phosphate esters at the pyridazinone oxygen for pH-dependent release .
  • Co-solvent Systems : Use cyclodextrin inclusion complexes for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.